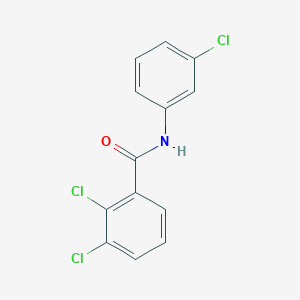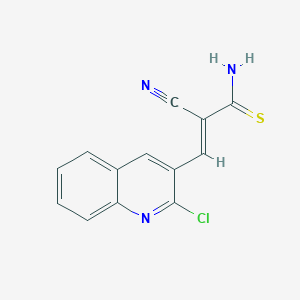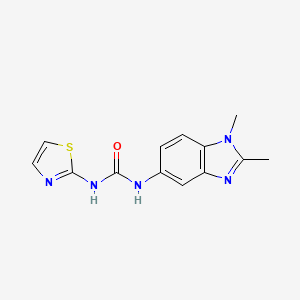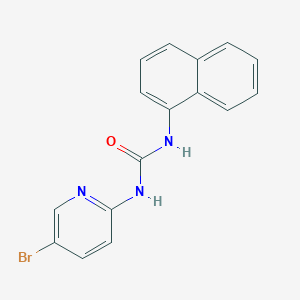![molecular formula C19H17BrN4O3S B5710403 [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate](/img/structure/B5710403.png)
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a methoxyphenyl group, a dioxopyrrolidinyl moiety, and a bromophenylmethylideneamino carbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidin-2,5-dione structure, which is then functionalized with a methoxyphenyl group. Subsequent steps involve the introduction of the bromophenylmethylideneamino carbamimidothioate moiety through condensation reactions. Common reagents used in these reactions include bromine, methoxybenzene, and various amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The bromophenylmethylideneamino group can be reduced to form amines.
Substitution: Halogen substitution reactions can occur at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate may serve as a probe to study enzyme interactions and protein binding due to its diverse functional groups.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic development.
Industry
In industry, this compound could be utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can participate in π-π interactions, while the bromophenylmethylideneamino carbamimidothioate moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the pyrrolidin-2,5-dione and bromophenylmethylideneamino carbamimidothioate moieties.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine but with a different substitution pattern.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-bromophenyl)methylideneamino]carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S/c1-27-15-8-6-14(7-9-15)24-17(25)10-16(18(24)26)28-19(21)23-22-11-12-2-4-13(20)5-3-12/h2-9,11,16H,10H2,1H3,(H2,21,23)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUFOSSZYPDIT-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=CC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C/C3=CC=C(C=C3)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)


![[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B5710367.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![4-(N-BENZYLMETHANESULFONAMIDO)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5710389.png)

![5-[(3,5-Dichloro-4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5710407.png)
![N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide](/img/structure/B5710413.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

